Tellimagrandin II

Vue d'ensemble

Description

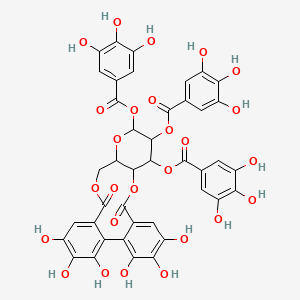

Le Tellimagrandin II est un type d'ellagitannin, une classe de tannins hydrolysables. C'est le premier des ellagitannins formé à partir du 1,2,3,4,6-pentagalloyl-glucose. Ce composé peut être trouvé dans des plantes telles que Geum japonicum et Syzygium aromaticum (clou de girofle) . Le this compound est connu pour ses diverses activités biologiques, notamment ses propriétés anti-herpétiques .

Méthodes De Préparation

Le Tellimagrandin II est formé par l'oxydation du pentagalloyl glucose dans Tellima grandiflora par l'enzyme pentagalloylglucose : O (2) oxydoréductase, une phénoloxydase de type laccases . Ce composé peut également être extrait des coquilles de Trapa bispinosa . Les méthodes de production industrielle impliquent généralement l'extraction et la purification du composé à partir de sources naturelles, suivies de diverses techniques chromatographiques pour isoler le composé pur.

Analyse Des Réactions Chimiques

Oxidation and Redox Activity

TGII's polyphenolic structure enables significant redox activity, which contributes to its antioxidant and anti-inflammatory effects. In macrophages, TGII suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (NOS2) at both transcriptional and translational levels. Pre-treatment with 25–50 μM TGII reduces NOS2 mRNA expression by 40–60% and protein levels by 30–50%, correlating with a dose-dependent decrease in NO synthesis . This redox modulation also extends to prostaglandin E2 (PGE2) production, where TGII inhibits cyclooxygenase-2 (COX-2) activity, reducing PGE2 levels by up to 70% in LPS-stimulated macrophages .

Interaction with Signaling Pathways

TGII modulates key inflammatory signaling cascades through chemical interactions with kinases and transcription factors:

These interactions disrupt pro-inflammatory cytokine synthesis, positioning TGII as a potential therapeutic agent for sepsis and chronic inflammation .

Antibacterial Mechanisms

TGII exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) through:

-

Cell Wall Disruption : Transmission electron microscopy (TEM) reveals TGII (40 μg/mL) induces structural damage to MRSA cell walls within 10 minutes, leading to cytoplasmic leakage .

-

Synergy with Antibiotics : Combining TGII (128 μg/mL MIC) with β-lactams (e.g., oxacillin) reduces mecA mRNA expression by 60–80% and penicillin-binding protein 2a (PBP2a) levels by 50%, restoring bacterial susceptibility .

Hydrolytic Stability

As an ellagitannin, TGII undergoes hydrolysis under physiological conditions, yielding gallic acid and glucose derivatives. While specific hydrolysis rates are not quantified in the provided studies, its stability in aqueous environments is inferred from its bioavailability in macrophage assays .

Structural Influences on Reactivity

Comparative studies highlight TGII's unique structure:

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of TGII, particularly in relation to sepsis and other inflammatory diseases. A notable study investigated TGII's impact on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings indicated that TGII significantly reduced the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), both critical mediators of inflammation.

Key Findings:

- Reduction in Nitric Oxide Production : TGII treatment led to decreased nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

- Inhibition of Prostaglandin E2 : The compound also inhibited prostaglandin E2 production, further supporting its role in mitigating inflammatory responses .

Antimicrobial Activity

TGII has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study reported that TGII exhibited potent inhibitory activity against MRSA with a minimum inhibitory concentration (MIC) of 128 μg/mL.

Case Study: Antibacterial Effects

- Synergistic Action with Antibiotics : When combined with low doses of antibiotics, TGII enhanced their efficacy against MRSA, highlighting its potential as an adjunctive treatment for antibiotic-resistant infections .

- Mechanism of Action : TGII was found to reduce the expression of the mecA gene, which is responsible for antibiotic resistance in MRSA strains .

Therapeutic Potential in Chronic Diseases

The antioxidant properties of TGII suggest its utility in managing chronic diseases associated with oxidative stress. Polyphenolic compounds are known for their ability to scavenge free radicals and reduce oxidative damage.

Research Insights:

- Potential in Cancer Therapy : The low cytotoxicity and antioxidant profile of TGII make it a candidate for further research into its anticancer properties .

- Immune Modulation : TGII may influence immune responses by activating specific T cell subsets, which could be beneficial in treating autoimmune diseases .

Summary Table of Applications

Mécanisme D'action

Tellimagrandin II exerts its effects through several mechanisms:

Antibacterial Activity: It reduces the expression of mecA, followed by the negative regulation of the penicillin-binding protein 2a (PBP2a) of MRSA.

Antiviral Activity: The compound shows anti-herpesvirus properties, although the exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Le Tellimagrandin II est similaire à d'autres ellagitannins tels que la punicafoline et la nupharine A, mais il est unique en ce sens que le groupe hexahydroxydiphénoyl n'est pas attaché aux mêmes groupes hydroxyles dans la molécule de glucose . D'autres composés similaires comprennent :

Tellimagrandin I : Diffère du this compound par un groupe hydroxyle au lieu d'un troisième groupe galloyl.

Punigluconine : Un autre monomère d'ellagitannin similaire en structure.

Pedunculagin : Structurellement similaire au this compound.

Le this compound se démarque par ses activités biologiques spécifiques et ses caractéristiques structurelles uniques.

Activité Biologique

Tellimagrandin II (TGII) is a polyphenolic compound extracted from the shells of Trapa bispinosa, a plant known for its medicinal properties. This article synthesizes current research findings regarding the biological activities of TGII, focusing on its antibacterial and anti-inflammatory effects, as well as its potential therapeutic applications.

Antibacterial Activity

Mechanism Against MRSA

This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that TGII has a minimum inhibitory concentration (MIC) of 128 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent. Notably, TGII not only inhibits bacterial growth but also enhances the efficacy of conventional antibiotics when used in combination therapy. This synergy allows for reduced dosages of antibiotics, potentially mitigating the issue of antibiotic resistance .

Cell Wall Disruption

The antibacterial mechanism of TGII involves the disruption of the bacterial cell wall. Transmission electron microscopy (TEM) studies revealed that TGII treatment leads to significant morphological changes in MRSA, including cell wall integrity loss and cytoplasmic content leakage. These observations suggest that TGII could serve as a valuable adjunct in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Activity

Effects on Macrophages

In addition to its antibacterial properties, TGII has been shown to possess anti-inflammatory effects. A study involving murine macrophage cell lines and human monocyte-derived macrophages demonstrated that TGII significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production. The compound effectively reduces the expression levels of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory responses .

Regulatory Pathways

TGII's anti-inflammatory mechanism appears to involve the inhibition of key signaling pathways. Specifically, it reduces the phosphorylation of p65 and c-jun, which are components of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By blocking these pathways, TGII may offer therapeutic benefits in conditions characterized by excessive inflammation, such as sepsis .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antibacterial | Inhibits MRSA growth | Disrupts cell wall integrity; synergistic with antibiotics |

| Anti-inflammatory | Reduces NO and PGE2 production | Inhibits NOS2 and COX-2; blocks NF-κB signaling |

Case Studies and Research Findings

- Antibacterial Efficacy Against MRSA :

- Inflammation Modulation in Macrophages :

-

Potential Therapeutic Applications :

- Given its dual action as an antibacterial and anti-inflammatory agent, TGII may be explored further for therapeutic applications in treating infections and inflammatory conditions.

Propriétés

IUPAC Name |

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGHAEBIBSEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002061 | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81571-72-4, 58970-75-5 | |

| Record name | Tellimagrandin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugeniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellimagrandin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.